8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is widely recognized for its antibacterial properties. The structure of this compound includes a quinoline core with a chlorine atom at the 8th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with chlorinating agents to introduce the chlorine atom at the 8th position. The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally starts with the preparation of intermediate compounds, followed by chlorination, methylation, and oxidation steps. The final product is then purified using crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is explored for its potential antibacterial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV enzyme, which are essential for maintaining the supercoiling of bacterial DNA .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone with a similar quinoline core but with different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A more advanced fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Uniqueness
8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
8-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-5-7(11(15)16)10(14)6-3-2-4-8(12)9(6)13/h2-5H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGJQGPLODDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179560 | |
Record name | 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-72-5 | |
Record name | 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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